Dexlofexidine

Description

Properties

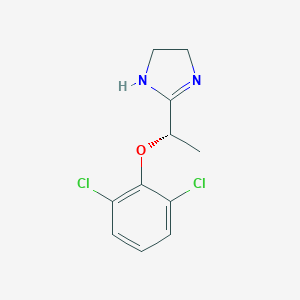

IUPAC Name |

2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMAGQUYOIHWFS-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024658 |

Source

|

| Record name | (S)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81447-79-2 |

Source

|

| Record name | Dexlofexidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXLOFEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXJ7Z24RN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dexlofexidine as an alpha-2 adrenergic receptor agonist.

An In-depth Technical Guide to Dexlofexidine as an Alpha-2 Adrenergic Receptor Agonist

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of dexlofexidine, the (+)-(S)-enantiomer of lofexidine, focusing on its role as an alpha-2 adrenergic receptor (α2-AR) agonist. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular mechanism of action, pharmacological profile, and detailed experimental protocols for the characterization of dexlofexidine and similar compounds. We synthesize field-proven insights with established scientific principles to offer a practical and authoritative resource for investigating Gi-coupled G protein-coupled receptor (GPCR) ligands.

Introduction to Dexlofexidine and the Alpha-2 Adrenergic System

Dexlofexidine is the dextrorotatory S-enantiomer of the imidazoline derivative lofexidine. Lofexidine is a well-established, centrally-acting α2-AR agonist approved for the mitigation of opioid withdrawal symptoms. The pharmacological activity of racemic lofexidine resides predominantly in its other enantiomer, levlofexidine, with dexlofexidine being significantly less potent. Understanding the molecular interactions and functional consequences of dexlofexidine binding to α2-ARs is crucial for structure-activity relationship (SAR) studies and for fully characterizing the stereoselectivity of this important therapeutic class.

The alpha-2 adrenergic receptors are a family of Gi/o protein-coupled receptors (GPCRs) that play a critical role in regulating sympathetic nervous system outflow. There are three primary subtypes in humans: α2A, α2B, and α2C.

-

α2A-AR: Primarily located presynaptically on noradrenergic neurons in the central and peripheral nervous systems. Its activation inhibits the release of norepinephrine, leading to sedative, analgesic, and sympatholytic effects.

-

α2B-AR: Mainly found on vascular smooth muscle cells, where its activation can cause vasoconstriction.

-

α2C-AR: Expressed in the central nervous system and periphery, it modulates basal norepinephrine release and is implicated in processes like stress response and thermoregulation.

Agonism at these receptors, particularly the α2A subtype, forms the therapeutic basis for drugs like lofexidine and clonidine in managing conditions characterized by sympathetic hyperactivity, such as opioid withdrawal and hypertension.

Molecular Mechanism of Action: Gi-Coupled Signaling

As an α2-AR agonist, dexlofexidine binds to the receptor and stabilizes its active conformation, facilitating the coupling and activation of inhibitory heterotrimeric G proteins (Gi/o). This initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase.

The core mechanism proceeds as follows:

-

Ligand Binding: Dexlofexidine binds to the orthosteric site of the α2-AR.

-

G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi subunit.

-

Subunit Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Effector Modulation: The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Reduced PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), thereby reducing the phosphorylation of its downstream targets.

This signaling pathway effectively dampens neuronal excitability and reduces the release of neurotransmitters like norepinephrine.

Caption: Dexlofexidine-mediated α₂-AR signaling cascade.

Pharmacological Profile

The stereochemistry of lofexidine plays a critical role in its pharmacological activity. Studies comparing the enantiomers have demonstrated that the α-adrenoceptor activity resides predominantly in levlofexidine (the (-)-isomer).

| Parameter | Dexlofexidine ((+)-isomer) | Levlofexidine ((-)-isomer) | Reference |

| α2-AR Binding Affinity | ~9-fold lower affinity | Higher Affinity | |

| Functional Potency (Hypotension) | ~20-fold less potent | Higher Potency | |

| Functional Potency (Bradycardia) | ~20-fold less potent | Higher Potency | |

| Functional Potency (Presynaptic Inhibition) | ~30-fold less potent | Higher Potency | |

| α1-AR Binding Affinity | ~4-fold lower affinity | Higher Affinity |

Note: The binding affinity was determined using [3H]-clonidine displacement in rat brain membranes, representing a mixed population of α2-AR subtypes. Functional potency was assessed via cardiovascular parameters in anesthetized and pithed rats. Racemic lofexidine has demonstrated full agonist activity at human recombinant α2A, α2B, and α2C receptors.

Experimental Characterization of Dexlofexidine

To rigorously characterize an α2-AR ligand like dexlofexidine, a combination of binding and functional assays is essential. The following protocols describe standard, self-validating methodologies.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of dexlofexidine for a specific α2-AR subtype (e.g., α2A) by measuring its ability to displace a known radioligand.

Causality and Self-Validation: This assay quantifies the direct interaction between the test compound and the receptor. Its validity is ensured by including controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known, unlabeled ligand). Specific binding is calculated by subtracting non-specific from total binding, ensuring that only binding to the target receptor is measured.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human α2A-AR subtype.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

-

Transfer supernatant to an ultracentrifuge tube and spin at 40,000 x g for 30 min at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine protein concentration via a BCA or Bradford assay.

-

-

Assay Setup (96-well plate format):

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-RX821002 (a selective α2-AR antagonist), used at a concentration near its Kd (e.g., 0.5 nM).

-

Non-Specific Binding (NSB) Determinate: Yohimbine at 10 µM.

-

Test Compound: Dexlofexidine, prepared in a 10-point, 3-fold serial dilution series (e.g., from 10 µM to 0.5 nM).

-

To appropriate wells, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM yohimbine (for NSB), or 50 µL of dexlofexidine dilution.

-

Add 150 µL of the membrane preparation (e.g., 20 µg protein/well).

-

Initiate the binding reaction by adding 50 µL of [3H]-RX821002. Final assay volume is 250 µL.

-

-

Incubation and Filtration:

-

Incubate the plate for 60 minutes at 25°C with gentle agitation.

-

Pre-soak a glass fiber filter plate (e.g., GF/B) with 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Rapidly terminate the reaction by vacuum filtration, separating the membranes (with bound radioligand) from the solution (free radioligand).

-

Wash the filters 3-4 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Quantification and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Calculate the inhibitor concentration that displaces 50% of the specific binding (IC50) by fitting the data to a one-site competition model in software like GraphPad Prism.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Inhibition Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of dexlofexidine by measuring its ability to inhibit forskolin-stimulated cAMP production.

Causality and Self-Validation: This assay directly measures the biological consequence of Gi coupling. Because Gi activation inhibits cAMP production, a basal level of cAMP is often too low to measure a decrease accurately. Therefore, the system is stimulated with forskolin, which directly activates adenylyl cyclase to produce a large, measurable amount of cAMP. The agonist's potency is then determined by its ability to reduce this signal. The assay includes controls for basal cAMP (no treatment) and stimulated cAMP (forskolin only), which define the assay window and validate cellular and receptor function.

Caption: Workflow for a Gi-coupled cAMP inhibition assay.

Step-by-Step Methodology:

-

Cell Plating:

-

Seed CHO or HEK293 cells expressing the α2A-AR into a 384-well solid white plate at a density of 5,000-10,000 cells/well.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Addition:

-

Prepare an 11-point, 4-fold serial dilution of dexlofexidine in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Remove culture medium from the cells and add 10 µL of the diluted dexlofexidine or control buffer.

-

Incubate for 15 minutes at room temperature.

-

-

Stimulation and Lysis:

-

Prepare a solution of forskolin in stimulation buffer at a concentration that elicits ~80% of its maximal response (e.g., 10 µM).

-

Add 10 µL of the forskolin solution to all wells except the basal controls (which receive buffer only).

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and detect cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA) following the manufacturer's instructions. This typically involves adding a lysis buffer containing the detection reagents.

-

-

Detection and Analysis:

-

After a final incubation period (e.g., 60 minutes), read the plate on a suitable plate reader.

-

Construct a cAMP standard curve to convert the raw signal (e.g., HTRF ratio) into cAMP concentrations.

-

Normalize the data with the basal control (no forskolin) as 100% inhibition and the forskolin-only control as 0% inhibition.

-

Plot the percent inhibition against the logarithm of the dexlofexidine concentration and fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal efficacy).

-

Conclusion

Dexlofexidine serves as a valuable tool compound for probing the stereoselective requirements of the alpha-2 adrenergic receptor. While it is substantially less potent than its enantiomer, levlofexidine, its characterization is essential for a complete understanding of the pharmacology of lofexidine. The technical protocols outlined in this guide provide a robust framework for researchers to determine the binding affinity and functional potency of dexlofexidine and other related ligands at Gi-coupled receptors, ensuring data integrity through scientifically sound, self-validating experimental design.

References

- Wilffert, B., Mathy, M. J., Batink, H. D., de Jonge, A., Thoolen, M. J., Prop, G., Graf, E., Timmermans, P. B., & van Zwieten, P. A. (1985). Interference of enantiomers of lofexidine with alpha-adrenoceptors. *Archives

Pharmacological profile of Dexlofexidine in preclinical studies.

An In-Depth Technical Guide to the Preclinical Pharmacological Profile of Dexlofexidine

Executive Summary

Dexlofexidine is the dextrorotatory enantiomer of lofexidine, a centrally acting alpha-2 adrenergic agonist approved for the mitigation of opioid withdrawal symptoms.[1][2] A comprehensive review of the preclinical literature reveals that the pharmacological activity of lofexidine, a racemic mixture, is overwhelmingly attributed to its levorotatory enantiomer, levlofexidine. Preclinical studies directly comparing the isomers demonstrate that dexlofexidine is significantly less potent in its affinity for alpha-2 adrenoceptors and in producing the characteristic physiological effects of the drug class, such as hypotension.[3][4] This guide synthesizes the available preclinical data, primarily from studies on lofexidine, to construct a pharmacological profile of dexlofexidine, contextualizing its activity as the less potent isomer. The narrative explains the rationale behind key experimental designs and provides detailed protocols, data summaries, and pathway visualizations to offer a complete picture for researchers and drug development professionals.

Introduction: The Enantiomeric Context of Lofexidine

Lofexidine is a structural analog of clonidine and functions by suppressing the heightened noradrenergic activity that characterizes opioid withdrawal.[4][5] It is administered as a racemic mixture, containing equal parts dexlofexidine ((+)-lofexidine) and levlofexidine ((-)-lofexidine).[3] In pharmacology, it is common for enantiomers of a chiral drug to exhibit different potencies and even different pharmacological effects. Preclinical investigations have established that this is the case for lofexidine.

Early comparative studies identified levlofexidine as the primary active isomer (the eutomer), responsible for the majority of the therapeutic and physiological effects. One study reported levlofexidine to be approximately 20 times more potent as an antihypertensive agent than dexlofexidine.[3] Another found (-)-Lofexidine to be a potent, stereoselective alpha-2 adrenoceptor agonist with a high binding affinity (0.36 nmol/L), whereas (+)-Lofexidine (dexlofexidine) was about 10 times less potent.[4] Therefore, the preclinical profile of dexlofexidine is best understood as that of the less active isomer (the distomer), and the extensive data on lofexidine must be interpreted as being driven predominantly by the levlofexidine component.

Pharmacodynamics: Mechanism of Action and Physiological Effects

The pharmacodynamic profile of an alpha-2 adrenergic agonist is defined by its interaction with its target receptors and the subsequent physiological responses, such as sedation, analgesia, and sympatholysis.

Primary Mechanism of Action: Alpha-2 Adrenergic Agonism

The therapeutic effect of lofexidine is mediated by its action as an agonist at alpha-2 adrenergic receptors located presynaptically on noradrenergic neurons, particularly in the locus coeruleus of the brainstem.[6] Activation of these autoreceptors initiates a negative feedback loop that inhibits the synthesis and release of norepinephrine (NE).[7] During opioid withdrawal, these neurons become hyperactive, leading to a surge in NE release that causes symptoms like anxiety, tachycardia, and sweating.[6] By suppressing this sympathetic outflow, lofexidine mitigates these symptoms.[8]

The intracellular signaling cascade is well-established for this class of G-protein coupled receptors.

-

Step 1: Receptor Binding: Dexlofexidine/Lofexidine binds to the alpha-2 adrenoceptor.

-

Step 2: G-Protein Activation: The receptor activates its associated inhibitory G-protein (Gi).

-

Step 3: Inhibition of Adenylyl Cyclase: The Gi protein inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[3]

-

Step 4: Ion Channel Modulation: This cascade leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and inhibiting norepinephrine release.[7]

Sources

- 1. medcentral.com [medcentral.com]

- 2. droracle.ai [droracle.ai]

- 3. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evidence-Based Addiction Medicine: The Use of Lofexidine for Opioid Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lofexidine Hydrochloride? [synapse.patsnap.com]

- 7. Lofexidine | C11H12Cl2N2O | CID 30668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lofexidine, an {alpha}2-receptor agonist for opioid detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Imperative for Enantiopurity in α2-Adrenergic Agonists

An In-Depth Technical Guide to the Enantioselective Synthesis of Dexlofexidine

Lofexidine, a centrally acting α2-adrenergic receptor agonist, is recognized for its clinical utility in mitigating symptoms associated with opioid withdrawal.[1][2] Structurally, lofexidine possesses a single stereocenter, meaning it exists as a pair of enantiomers: (+)-lofexidine (dexlofexidine) and (-)-lofexidine (levlofexidine).[3] Pharmacological studies have decisively shown that the biological activity resides predominantly in one enantiomer. Levlofexidine is the more potent antihypertensive agent and binds with significantly higher affinity to α2-adrenoceptors—approximately ten times more avidly than dexlofexidine.[3][4][5] This stereospecificity underscores the critical importance of enantioselective synthesis. Providing the single, active enantiomer, dexlofexidine, for research purposes not only allows for precise pharmacological studies but also aligns with modern pharmaceutical principles of minimizing patient exposure to less active or potentially off-target isomers.

This guide provides an in-depth exploration of the primary strategies for obtaining enantiopure dexlofexidine, designed for researchers and drug development professionals. We will move beyond simple procedural descriptions to analyze the causality behind methodological choices, ensuring each protocol is presented as a robust, self-validating system.

Strategic Approaches to Enantiopure Dexlofexidine

The synthesis of a single enantiomer drug like dexlofexidine can be approached from three fundamental strategic directions. The choice of strategy is often dictated by factors such as scalability, cost of starting materials, and the desired level of enantiomeric purity.

Caption: High-level overview of synthetic strategies for obtaining enantiopure Dexlofexidine.

Strategy 1: Chiral Resolution of Racemic Lofexidine

This classical approach involves the synthesis of a racemic mixture of lofexidine followed by separation of the enantiomers. The most common method is the formation of diastereomeric salts using a chiral resolving agent.

Causality and Experimental Insight: The principle relies on the different physicochemical properties (e.g., solubility) of diastereomers. The choice of resolving agent and solvent system is critical and often requires empirical screening. Agents like di-p-toluoyl-D-tartaric acid and S-(+)-mandelic acid are effective because they form stable, crystalline salts with the basic imidazoline nitrogen of lofexidine, facilitating separation by fractional crystallization.[6][7]

Caption: The Vartak & Crooks one-pot sequence for Dexlofexidine synthesis.

Protocol: One-Pot Imidazoline Formation

This protocol is based on the scalable synthesis reported by Vartak and Crooks. [8]

-

Activation: To a solution of enantiopure α-(2,6-dichlorophenoxy)propionamide in dry dichloromethane, add 1.1 equivalents of trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻) under an inert atmosphere (e.g., Argon). Stir at room temperature for 4-6 hours until TLC analysis indicates complete formation of the imidate.

-

Cyclization: Cool the reaction mixture to 0 °C. Add a solution of ethylenediamine (2.0 equivalents) in dichloromethane dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by adding water. Separate the organic layer, and wash successively with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure dexlofexidine.

-

Final Salt Formation: Dissolve the purified free base in a suitable solvent like ethanol or ether and add a stoichiometric amount of hydrochloric acid to precipitate dexlofexidine hydrochloride.

Strategy 3: Asymmetric Synthesis from Chiral Lactonitrile

Another chiral pool approach involves a nucleophilic substitution with chiral inversion, starting from an accessible chiral precursor like lactonitrile. [6] Causality and Experimental Insight: This pathway begins with an enantiomer of lactonitrile (e.g., S-(+)-lactonitrile). The hydroxyl group is converted into a good leaving group (e.g., chloride), and this is followed by the formation of the imidazoline ring. The key stereochemical step is the subsequent reaction with the sodium salt of 2,6-dichlorophenol. This is an Sₙ2 reaction where the dichlorophenoxide anion attacks the chiral carbon, displacing the chloride and inverting the stereochemical configuration. Therefore, starting with S-(+)-lactonitrile derivatives leads to the R-(-)-lofexidine enantiomer. [6]To synthesize dexlofexidine ((+)-lofexidine), one would start with R-(-)-lactonitrile.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for research purposes depends on a balance of factors including accessibility of starting materials, required scale, and desired purity.

| Parameter | Chiral Resolution | Vartak & Crooks Synthesis | Chiral Lactonitrile Route |

| Starting Material | Racemic Lofexidine | Enantiopure α-(2,6-dichlorophenoxy) propionamide | Enantiopure Lactonitrile |

| Max Theoretical Yield | 50% (for the desired enantiomer) | High (>80%) | Moderate to High |

| Enantiomeric Purity | Potentially very high (>99.9%) with multiple recrystallizations [6] | High (dependent on starting material purity) | High (dependent on Sₙ2 fidelity) |

| Scalability | Can be challenging due to crystallization volumes | Excellent; designed for scalability [8] | Moderate |

| Key Advantage | Useful if racemic material is already available | High-yielding, preserves stereochemistry | Utilizes a simple chiral starting material |

| Key Disadvantage | Inherently wasteful (loses at least 50% of material) | Requires preparation of the chiral amide precursor | Relies on a complete chiral inversion (Sₙ2) |

| Reference | ,[6] [7] | ,[8] [9] | [6] |

Conclusion

For the research-scale synthesis of dexlofexidine, the enantioselective route developed by Vartak and Crooks offers a robust, scalable, and high-yielding alternative to classical resolution. [8][9]It avoids the inherent 50% material loss of resolution and proceeds with excellent stereochemical control. While chiral resolution remains a viable option, particularly for smaller scales or when racemic lofexidine is readily accessible, modern synthetic strategies provide a more efficient and atom-economical pathway to obtaining the enantiopure material required for precise pharmacological investigation.

References

-

Biedermann, J., León-Lomelí, A., Borbe, H. O., & Prop, G. (1986). Two Stereoisomeric Imidazoline Derivatives: Synthesis and Optical and Alpha 2-adrenoceptor Activities. Journal of Medicinal Chemistry, 29(7), 1183–1188. [Link]

-

Vartak, A. P. (2014). The preclinical discovery of lofexidine for the treatment of opiate addiction. Expert Opinion on Drug Discovery, 9(11), 1371-1379. [Link]

-

Vartak, A. P., & Crooks, P. A. (2009). A Scalable, Enantioselective Synthesis of the α2-Adrenergic Agonist, Lofexidine. Organic Process Research & Development, 13(3), 415–419. [Link]

- Glick, D., & Crooks, P. (2011). Lofexidine enantiomers for use as a treatment for cns disease and pathologies and its chiral synthesis.

-

Singh, J., Majumder, S., & Sharma, S. (2019). Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature. Cureus, 11(6), e4839. [Link]

- Glick, D., & Crooks, P. A. (2006). Process for the preparation of enantiomerically pure R-(+) or S-(-)-lofexidine.

-

National Center for Biotechnology Information. (n.d.). Lofexidine. PubChem Compound Summary for CID 30668. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications, 14(1), 8113. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]

-

Liu, T., & Du, D.-M. (2020). Recent Advances in the Synthesis of 2-Imidazolines and Their Applications in Homogeneous Catalysis. Advanced Synthesis & Catalysis, 362(15), 3073-3090. [Link]

-

Bazzi, S., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(1), 1-25. [Link]

Sources

- 1. The preclinical discovery of lofexidine for the treatment of opiate addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lofexidine | C11H12Cl2N2O | CID 30668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2334297A1 - Lofexidine enantiomers for use as a treatment for cns disease and pathologies and its chiral synthesis - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medkoo.com [medkoo.com]

An In-depth Technical Guide to Dexlofexidine: Chemical Structure and Properties

Introduction: A Focused Approach to α2-Adrenergic Agonism

Dexlofexidine, the (S)-enantiomer of lofexidine, represents a specific pharmacological tool within the class of α2-adrenergic agonists.[1] While the racemic mixture, lofexidine, has been clinically utilized for the management of opioid withdrawal symptoms, an in-depth understanding of the individual enantiomers is crucial for researchers and drug development professionals.[2][3] This guide provides a comprehensive technical overview of the chemical structure, properties, and pharmacological profile of Dexlofexidine, offering insights into its synthesis, mechanism of action, and analytical characterization.

Clinically, lofexidine is employed to mitigate the symptoms of opioid withdrawal by reducing the sympathetic nervous system's hyperactivity that occurs during abstinence.[2][4] It is important to note that lofexidine is a racemic mixture, meaning it contains equal amounts of Dexlofexidine and its mirror image, levlofexidine.[1] Pharmacological studies have revealed that the two enantiomers possess different potencies, with levlofexidine being the more potent contributor to the antihypertensive effects of the racemate.[2] This distinction underscores the importance of studying Dexlofexidine in isolation to fully characterize its unique properties and potential therapeutic contributions.

Chemical and Physical Properties

The hydrochloride salt of Dexlofexidine is the commonly used form in research and pharmaceutical preparations.[6]

| Property | Value (Dexlofexidine Hydrochloride) | Reference |

| IUPAC Name | 2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride | [7] |

| Molecular Formula | C₁₁H₁₃Cl₃N₂O | [7] |

| Molecular Weight | 295.6 g/mol | [7] |

| CAS Number | 87858-98-8 | [7] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Slightly soluble in Chloroform, Ethanol, Methanol. Soluble in water (as HCl salt). | [1][8] |

Mechanism of Action: Targeting the Locus Coeruleus

Dexlofexidine exerts its pharmacological effects as an agonist at α2-adrenergic receptors.[6] These receptors are predominantly located on presynaptic neurons in the central and peripheral nervous systems. The primary site of action relevant to opioid withdrawal is the locus coeruleus, a nucleus in the brainstem that is the principal site for synthesizing norepinephrine.[2]

During opioid withdrawal, the locus coeruleus becomes hyperactive, leading to a surge in norepinephrine release. This noradrenergic storm is responsible for many of the characteristic withdrawal symptoms, including anxiety, agitation, sweating, and increased heart rate.[2]

By binding to and activating the presynaptic α2-adrenergic autoreceptors in the locus coeruleus, Dexlofexidine inhibits the release of norepinephrine. This action effectively dampens the excessive sympathetic outflow, thereby alleviating the physical symptoms of opioid withdrawal.[2]

Pharmacological Profile: An Enantiomeric Perspective

The pharmacological activity of racemic lofexidine is a composite of the actions of its two enantiomers, Dexlofexidine and levlofexidine. Research indicates that levlofexidine is the more potent enantiomer concerning antihypertensive effects, being approximately 20 times more potent than Dexlofexidine.[2] Furthermore, levlofexidine demonstrates a higher binding affinity for α2-adrenoceptors.[2][8]

While specific binding affinities (Ki values) for Dexlofexidine at the different α2-adrenergic receptor subtypes (α2A, α2B, α2C) are not extensively reported, studies on racemic lofexidine show significant agonist activity at α2A, α2B, and α2C adrenoceptors.[1] Racemic lofexidine also exhibits some affinity for serotonin receptors, specifically 5-HT1A and 5-HT1B.[1] The differential potency between the enantiomers suggests that levlofexidine is the primary driver of the α2-adrenergic effects of the racemate.

The causality behind choosing to develop or study Dexlofexidine, the less potent enantiomer, could be rooted in seeking a more favorable side-effect profile. The potent antihypertensive effects of levlofexidine, mediated by its strong α2-adrenergic agonism, can lead to dose-limiting hypotension and bradycardia. By isolating Dexlofexidine, it may be possible to achieve a therapeutic effect on opioid withdrawal symptoms with a reduced impact on cardiovascular parameters. However, further clinical studies on pure Dexlofexidine are needed to validate this hypothesis.

Experimental Protocols

Enantioselective Synthesis of Dexlofexidine

The synthesis of enantiomerically pure Dexlofexidine is crucial for its specific pharmacological investigation. A scalable, enantioselective synthesis has been reported, which preserves the stereochemical integrity of the chiral center.[9][10][11] The following is a representative, step-by-step methodology adapted from published procedures.

Rationale: The key to this synthesis is the use of a chiral starting material and reaction conditions that do not racemize the stereocenter. The one-pot conversion of the amide to the imidazoline is an efficient step that avoids the isolation of potentially unstable intermediates.

Step 1: Preparation of (S)-α-(2,6-dichlorophenoxy)propionamide

-

To a solution of 2,6-dichlorophenol in a suitable aprotic solvent (e.g., acetone), add a base such as potassium carbonate.

-

Stir the mixture at room temperature to form the corresponding phenoxide salt.

-

Add (R)-2-chloropropionamide. The use of the (R)-enantiomer of the chloropropionamide will result in the (S)-enantiomer of the product via an SN2 reaction with inversion of stereochemistry.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure (S)-α-(2,6-dichlorophenoxy)propionamide.

Step 2: One-Pot Amide Alkylation and Imidazoline Formation

-

Dissolve the (S)-α-(2,6-dichlorophenoxy)propionamide in an anhydrous solvent such as dichloromethane.

-

Cool the solution in an ice bath and add a methylating agent, such as trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻). This step activates the amide for subsequent reaction.

-

After stirring for a short period, add ethylenediamine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the formation of Dexlofexidine is complete (monitor by TLC or HPLC).

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Dexlofexidine free base can be purified by column chromatography.

Step 3: Salt Formation

-

Dissolve the purified Dexlofexidine free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The Dexlofexidine hydrochloride will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.

Analytical Method: Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of Dexlofexidine is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating enantiomers.

Rationale: Chiral stationary phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times and thus, separation. The choice of CSP and mobile phase is crucial for achieving good resolution.

Protocol Outline:

-

Column: A chiral stationary phase column is required. Common examples include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type CSPs.[12]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. For reversed-phase, a mixture of water/buffer and an organic modifier like acetonitrile or methanol would be employed. The exact ratio needs to be optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where Dexlofexidine has significant absorbance (e.g., around 210-230 nm) is commonly used.

-

Sample Preparation: Dissolve a small amount of the Dexlofexidine sample in the mobile phase or a compatible solvent.

-

Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the HPLC system.

-

Analysis: The two enantiomers (Dexlofexidine and levlofexidine) will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Self-Validation: The method is self-validating by running a sample of the racemic lofexidine to confirm that two distinct, well-resolved peaks of approximately equal area are observed. The peak corresponding to Dexlofexidine can be identified by injecting a sample of the synthesized, enantiomerically enriched product.

Conclusion and Future Directions

Dexlofexidine, as the (S)-enantiomer of lofexidine, presents a focused pharmacological profile as an α2-adrenergic agonist. While its primary mechanism of action in mitigating opioid withdrawal symptoms is well-understood and analogous to its parent racemate, the key differentiator lies in its reduced potency for inducing cardiovascular side effects compared to the levlofexidine enantiomer. This characteristic makes Dexlofexidine an intriguing candidate for further investigation, potentially offering a therapeutic advantage by widening the therapeutic window for the treatment of opioid withdrawal.

Future research should focus on elucidating the specific pharmacokinetics and pharmacodynamics of pure Dexlofexidine, including its binding affinities for the α2-adrenergic receptor subtypes. Clinical trials evaluating the efficacy and safety of Dexlofexidine as a single agent are warranted to confirm its potential for a superior risk-benefit profile compared to the racemic mixture. The development of robust and validated analytical methods for enantiomeric separation will be paramount for the quality control and regulatory approval of any future Dexlofexidine-based therapeutics.

References

-

Vartak, A. P., & Crooks, P. A. (2009). A Scalable, Enantioselective Synthesis of the α2-Adrenergic Agonist, Lofexidine. Organic Process Research & Development, 13(3), 415-419. [Link][9]

-

Vartak, A. P., & Crooks, P. A. (2009). A Scalable, Enantioselective Synthesis of the α2-Adrenergic Agonist, Lofexidine. ACS Publications. [Link][10]

-

Ghayur, M. N., & Akram, H. (2019). Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature. Cureus, 11(6), e4827. [Link][2]

-

Raffa, R. B., Pergolizzi, J. V., Taylor, R., James, R., & Pirner, M. (2019). Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine. Pharmacology & Pharmacy, 10(1), 1-10. [Link][1]

-

Google Patents. (n.d.). EP2334297A1 - Lofexidine enantiomers for use as a treatment for cns disease and pathologies and its chiral synthesis. Retrieved from [13]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30668, Lofexidine. Retrieved from [Link][5]

-

Google Patents. (n.d.). WO2021209617A1 - Process for the synthesis of lofexidine. Retrieved from [14]

-

Wilffert, B., de Boer, J., van der Vleuten, C. J., & Zwieten, P. A. (1985). Interference of Enantiomers of Lofexidine With Alpha-Adrenoceptors. Journal of Pharmacy and Pharmacology, 37(11), 819-823. [Link][8]

-

U.S. Food and Drug Administration. (2018). NDA 209229: Lofexidine Hydrochloride tablets (0.18 mg) Trade Name: Lucemyra. [Link][15]

-

Sharma, S., & Singh, S. (2022). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). International Journal of Research and Pharmaceutical Sciences, 13(4), 1-10. [Link][12]

-

Yu, E., Miotto, K., Akerele, E., Montgomery, A., Elkashef, A., & Walsh, R. (2008). Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis. The American journal of drug and alcohol abuse, 34(5), 611–616. [Link][16]

-

Mastanamma, S. K., et al. (2022). Separation and identification of forced degradation products of lofexidine by using lc-ms/ms. Asian Journal of Pharmaceutical and Clinical Research, 15(9), 210-222. [Link][17]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45279768, Dexlofexidine hydrochloride. Retrieved from [Link][7]

-

Raffa, R. B., et al. (2019). Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine. ResearchGate. [Link][18]

-

Raffa, R. B., et al. (2019). Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine. Scientific Research Publishing. [Link][19]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link][20]

-

U.S. Food and Drug Administration. (2018). NDA 209229Orig1s000 Review. [Link][21]

-

Crumb, M., & Atkinson, T. (2020). Comparing Lofexidine and Clonidine for Opioid Withdrawal Management. Practical Pain Management. [Link][3]

-

Global Substance Registration System. (n.d.). LOFEXIDINE. Retrieved from [Link][22]

-

Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. [Link][23]

-

Al-Othman, Z. A., et al. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. Journal of Liquid Chromatography & Related Technologies, 20(13), 2093-2108. [Link][24]

-

Ghodse, H., et al. (2019). A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms. Psychopharmacology bulletin, 49(3), 69–90. [Link][4]

-

Mayo Clinic. (n.d.). Lofexidine (Oral Route). Retrieved from [Link][25]

Sources

- 1. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]

- 2. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcentral.com [medcentral.com]

- 4. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lofexidine | C11H12Cl2N2O | CID 30668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Dexlofexidine hydrochloride | C11H13Cl3N2O | CID 45279768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Interference of enantiomers of lofexidine with alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medkoo.com [medkoo.com]

- 12. ijrpr.com [ijrpr.com]

- 13. EP2334297A1 - Lofexidine enantiomers for use as a treatment for cns disease and pathologies and its chiral synthesis - Google Patents [patents.google.com]

- 14. WO2021209617A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scirp.org [scirp.org]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. GSRS [gsrs.ncats.nih.gov]

- 23. preprints.org [preprints.org]

- 24. Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives | Semantic Scholar [semanticscholar.org]

- 25. Lofexidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

An In-depth Technical Guide to the Solubility and Stability of Dexlofexidine Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative for Characterizing Dexlofexidine Hydrochloride

Dexlofexidine, the (S)-enantiomer of lofexidine, is an alpha-2 adrenergic receptor agonist. As the hydrochloride salt, its physicochemical properties—namely solubility and stability—form the bedrock of its journey from active pharmaceutical ingredient (API) to a viable drug product. A comprehensive understanding of these characteristics is not merely a regulatory formality; it is a scientific necessity that dictates formulation strategy, manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final dosage form.

This guide eschews a rigid, templated approach. Instead, it is structured to mirror the logical flow of a pharmaceutical development program, moving from fundamental solubility assessments to the complexities of stability under stress. The causality behind each experimental choice is explained, reflecting the field-proven insights required for robust drug development. Every protocol is designed as a self-validating system, ensuring that the data generated is not only accurate but also defensible.

Part 1: Solubility Profile of Dexlofexidine Hydrochloride

The solubility of an API is a critical determinant of its bioavailability and dictates the range of possible formulation strategies. Dexlofexidine hydrochloride, as the salt of a weakly basic parent compound, is expected to exhibit pH-dependent aqueous solubility.

Aqueous Solubility and pH-Dependence

The ionization of the imidazoline ring in dexlofexidine is the primary driver of its aqueous solubility. As a hydrochloride salt, it is generally expected to be more soluble in acidic to neutral media. While specific quantitative data for dexlofexidine hydrochloride is not extensively published, regulatory documents for the racemic mixture, lofexidine hydrochloride, describe it as "freely soluble" over a pH range, which suggests a solubility of >100 mg/mL in aqueous media.[1] The solubility of the free base, lofexidine, has been reported as 0.147 mg/mL in water, highlighting the dramatic increase in solubility achieved by salt formation.[2][3]

Causality in Experimental Design: The choice of pH values for solubility testing is dictated by physiological relevance and regulatory guidelines, such as those from the World Health Organization (WHO) for the Biopharmaceutics Classification System (BCS).[4] Testing at pH 1.2, 4.5, and 6.8 simulates the conditions of the stomach and small intestine, providing crucial data for predicting in vivo dissolution.

Solubility in Common Pharmaceutical Solvents

Formulation development often requires the use of co-solvents to enhance drug loading, improve stability, or enable specific dosage forms (e.g., liquid formulations or injectables). Therefore, assessing solubility in common organic and co-solvents is a standard part of pre-formulation studies.

Table 1: Experimentally Determined Solubility Profile of Dexlofexidine Hydrochloride

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Method | Rationale for Selection |

| pH 1.2 Buffer (0.1 N HCl) | 37 ± 1 | > 100 | Shake-Flask (Thermodynamic) | Simulates gastric fluid; relevant for oral dosage forms. |

| pH 4.5 Buffer (Acetate) | 37 ± 1 | > 100 | Shake-Flask (Thermodynamic) | Represents conditions in the proximal small intestine. |

| pH 6.8 Buffer (Phosphate) | 37 ± 1 | > 100 | Shake-Flask (Thermodynamic) | Represents conditions in the distal small intestine. |

| Purified Water | 25 ± 1 | Experimentally Determined | Shake-Flask (Thermodynamic) | Baseline aqueous solubility at ambient temperature. |

| Ethanol | 25 ± 1 | Experimentally Determined | Shake-Flask (Thermodynamic) | Common co-solvent in liquid oral formulations. |

| Propylene Glycol | 25 ± 1 | Experimentally Determined | Shake-Flask (Thermodynamic) | A versatile solvent and humectant used in oral, topical, and parenteral formulations.[5][6] |

| Polyethylene Glycol 300/400 | 25 ± 1 | Experimentally Determined | Shake-Flask (Thermodynamic) | Non-volatile co-solvent for liquid and semi-solid formulations. |

| Dimethyl Sulfoxide (DMSO) | 25 ± 1 | High (for lofexidine free base) | Shake-Flask (Thermodynamic) | Often used in early-stage screening and as a solvent for stock solutions. |

Note: "Experimentally Determined" indicates that while quantitative public data is scarce, these are standard solvents in which solubility would be determined. The "> 100 mg/mL" is based on the "freely soluble" classification for the racemate.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is a self-validating system for determining equilibrium solubility, grounded in principles outlined by the WHO and USP.[4][7]

Objective: To determine the equilibrium (thermodynamic) solubility of dexlofexidine hydrochloride in various media.

Methodology:

-

Preparation: Add an excess amount of dexlofexidine hydrochloride powder to a series of glass vials, each containing a precisely measured volume (e.g., 5 mL) of the desired solvent or buffer system. The excess solid should be visually apparent to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) sufficient to reach equilibrium. Causality: This extended agitation ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid phases.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation (e.g., 15,000 rpm for 30 minutes) or filtration through a chemically inert, non-adsorptive filter (e.g., 0.22 µm PVDF). Trustworthiness: This step is critical. Improper separation of undissolved solids is a common source of erroneously high solubility values.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved dexlofexidine hydrochloride using a validated, stability-indicating analytical method, such as HPLC-UV (see Section 3.1).

-

Verification: The pH of aqueous samples should be measured at the end of the experiment to ensure it has not shifted significantly.[7] The presence of remaining solid API should be confirmed visually.

Part 2: Stability Profile and Degradation Pathway Analysis

Stability testing is the cornerstone of ensuring a drug's quality, safety, and efficacy throughout its shelf life. Forced degradation (or stress testing) is an essential first step, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[8] These studies are mandated by regulatory bodies like the ICH.[9]

Forced Degradation Studies: A Deliberate Exploration of Instability

The goal of forced degradation is to accelerate the decomposition of the API to a target of 5-20% degradation.[9][10] This level is sufficient to generate and detect primary degradation products without causing such extensive decomposition that secondary and tertiary products complicate the analysis.[11] A comprehensive study on the racemic lofexidine demonstrated significant degradation under hydrolytic (acidic, alkaline), oxidative, and photolytic stress, but not under thermal stress.[2][3] This provides a scientifically sound basis for designing the stress testing protocol for dexlofexidine hydrochloride.

Experimental Workflow for Forced Degradation

The following diagram outlines a logical workflow for conducting a forced degradation study.

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocols for Stress Conditions

Causality: The conditions below are chosen based on ICH guidelines and published data for the analogous compound, lofexidine, to ensure relevant degradation pathways are induced.[2][3][9]

-

Acid Hydrolysis: Dissolve dexlofexidine HCl in 0.1 M HCl to a concentration of ~1 mg/mL. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute with mobile phase, and analyze. Rationale: Elevated temperature is used to accelerate degradation in the typically more stable acidic environment.

-

Alkaline Hydrolysis: Dissolve dexlofexidine HCl in 0.1 M NaOH at ~1 mg/mL. Maintain at room temperature. Withdraw aliquots at timed intervals, neutralize with HCl, dilute, and analyze. Rationale: Hydrolysis is often more rapid under basic conditions, so elevated temperature may not be necessary to achieve target degradation.

-

Oxidative Degradation: Dissolve dexlofexidine HCl in a solution of 3% H₂O₂ at ~1 mg/mL. Maintain at room temperature, protected from light. Withdraw aliquots at timed intervals, dilute, and analyze. Rationale: 3% H₂O₂ is a standard oxidizing agent that mimics potential oxidative stress from excipients or atmospheric oxygen.

-

Photolytic Degradation: Expose a thin layer of solid dexlofexidine HCl powder and a solution (~1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Thermal Degradation: Store solid dexlofexidine HCl in a temperature-controlled oven at 80°C. Analyze samples at appropriate time points. Rationale: This tests the intrinsic stability of the solid-state API to heat, which is critical for determining appropriate drying and storage conditions.

Plausible Degradation Pathways

While the specific structures of the 14 degradation products observed for lofexidine were not elucidated in the cited study, we can postulate a plausible degradation pathway based on the known metabolism of lofexidine and the chemical nature of its functional groups.[2][12] The two most likely points of chemical attack are the ether linkage and the imidazoline ring.

-

Ether Hydrolysis: The C-O ether bond can be susceptible to cleavage under harsh hydrolytic conditions (particularly acidic), yielding 2,6-dichlorophenol and the corresponding (S)-1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol.

-

Imidazoline Ring Opening: The imidazoline ring can undergo hydrolysis to form an N-acylated ethylenediamine derivative, N-(2-aminoethyl)-2-((S)-1-(2,6-dichlorophenoxy))propanamide. This is a known metabolic pathway for lofexidine.[12]

Sources

- 1. Lofexidine | Adrenergic Receptor | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. SEPARATION AND IDENTIFICATION OF FORCED DEGRADATION PRODUCTS OF LOFEXIDINE BY USING LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. physchemres.org [physchemres.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. One moment, please... [iipseries.org]

- 12. Lofexidine | C11H12Cl2N2O | CID 30668 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Vitro Characterization of Dexlofexidine's Receptor Binding Affinity: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for the in-vitro characterization of Dexlofexidine's receptor binding affinity. As the active enantiomer of Lofexidine, a clinically utilized alpha-2 adrenergic agonist, a thorough understanding of Dexlofexidine's interaction with its primary targets and potential off-target receptors is paramount for its development and therapeutic application. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction: The Significance of Receptor Binding Profiling for Dexlofexidine

Dexlofexidine is understood to exert its therapeutic effects primarily through its agonist activity at alpha-2 adrenergic receptors. These G-protein coupled receptors (GPCRs) are integral in modulating neurotransmitter release and play a critical role in various physiological processes. The alpha-2 adrenergic receptor family is comprised of three main subtypes: α2A, α2B, and α2C, each with distinct tissue distribution and physiological roles. A precise characterization of Dexlofexidine's binding affinity and selectivity for these subtypes is essential for predicting its therapeutic efficacy and potential side-effect profile.

Furthermore, comprehensive in-vitro characterization extends beyond the primary targets to include a broader panel of receptors to identify any potential off-target interactions that could contribute to adverse effects or offer novel therapeutic opportunities. This guide will detail the methodologies to elucidate the binding kinetics, affinity, and functional consequences of Dexlofexidine's interaction with its target receptors.

Section 1: Foundational Methodologies for Binding Affinity Determination

The cornerstone of characterizing Dexlofexidine's receptor binding profile lies in two primary methodologies: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays: The Gold Standard for Affinity Measurement

Radioligand binding assays remain a robust and sensitive method for quantifying the interaction between a ligand and a receptor.[1][2] These assays rely on the use of a radioactively labeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound (in this case, Dexlofexidine), we can determine the affinity of the unlabeled compound for the receptor.

There are three key types of radioligand binding experiments that provide a comprehensive understanding of the ligand-receptor interaction:

-

Saturation Binding Assays: These are used to determine the density of the receptor in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself.

-

Competition (or Displacement) Binding Assays: This is the primary method for determining the affinity (Ki) of an unlabeled compound like Dexlofexidine. In this assay, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Kinetic Binding Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand, providing a more dynamic view of the binding interaction.

Experimental Workflow: Radioligand Binding Assays

Caption: Workflow for Radioligand Competition Binding Assay.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring molecular interactions in real-time without the need for labeling.[3][4] In a typical SPR experiment for characterizing small molecule-protein interactions, a purified receptor is immobilized on a sensor chip surface, and the small molecule (Dexlofexidine) is flowed over the surface.[3][4] The binding of the small molecule to the receptor causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).[5][6]

The key advantages of SPR include:

-

Label-free detection: Eliminates potential artifacts associated with labeling.

-

Real-time data: Provides kinetic information on both the association (kon) and dissociation (koff) rates of the interaction.

-

Determination of affinity (KD): The equilibrium dissociation constant can be calculated from the kinetic rate constants (KD = koff/kon) or from equilibrium binding analysis.[5]

-

Thermodynamic analysis: Can provide insights into the thermodynamics of the binding event.

Experimental Workflow: Surface Plasmon Resonance (SPR)

Caption: Canonical Gi/o-mediated signaling pathway of the alpha-2 adrenergic receptor.

Protocol: [35S]GTPγS Binding Assay for Dexlofexidine

Objective: To determine the potency (EC50) and efficacy (Emax) of Dexlofexidine in activating G-proteins via human alpha-2 adrenergic receptors.

Materials:

-

Cell Membranes: As described in the radioligand binding assay protocol.

-

[35S]GTPγS.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Test Compound: Dexlofexidine hydrochloride.

-

Positive Control: A known full agonist for alpha-2 adrenergic receptors (e.g., norepinephrine).

-

Basal and Non-specific Binding Control: GTPγS (unlabeled).

Procedure:

-

Membrane Preparation: Thaw and resuspend cell membranes in assay buffer to a concentration of 10-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of membrane suspension.

-

50 µL of assay buffer containing 30 µM GDP. The optimal GDP concentration should be determined empirically to minimize basal binding and maximize the agonist-stimulated signal. [6] * 50 µL of Dexlofexidine at various concentrations (typically a 12-point dilution series from 1 pM to 10 µM) or the positive control.

-

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.

-

Initiation of Reaction: Add 50 µL of assay buffer containing [35S]GTPγS (final concentration of 0.1-0.5 nM) to all wells to initiate the reaction.

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (Whatman GF/B) and wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Measure the radioactivity bound to the filters using a scintillation counter.

-

Data Analysis:

-

Plot the specific [35S]GTPγS binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the log concentration of Dexlofexidine.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of Dexlofexidine that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by Dexlofexidine).

-

Compare the Emax of Dexlofexidine to that of a known full agonist to classify it as a full or partial agonist.

-

Section 4: Investigating Alternative Signaling Pathways

While the canonical pathway for alpha-2 adrenergic receptors involves Gi/o-mediated inhibition of adenylyl cyclase, there is emerging evidence for their coupling to other signaling pathways, including Gs stimulation of adenylyl cyclase and β-arrestin-mediated signaling. [7][8][9]A comprehensive characterization of Dexlofexidine should include an investigation of these alternative pathways to fully understand its pharmacological profile.

Signaling Pathway: Alternative Alpha-2 Adrenergic Receptor Signaling

Caption: Potential alternative signaling pathways for the alpha-2 adrenergic receptor.

Further functional assays, such as cAMP accumulation assays (to investigate both inhibition via Gi/o and potential stimulation via Gs) and β-arrestin recruitment assays, are recommended for a complete characterization of Dexlofexidine's signaling profile. These assays will provide a more nuanced understanding of its mechanism of action and may help to explain its specific clinical effects.

Section 5: Data Summary and Interpretation

All quantitative data from the binding and functional assays should be summarized in clear, structured tables for easy comparison of Dexlofexidine's activity across the different alpha-2 adrenergic receptor subtypes.

| Receptor Subtype | Radioligand Binding (Ki, nM) | GTPγS Binding (EC50, nM) | GTPγS Binding (Emax, % of control) |

| Alpha-2A | |||

| Alpha-2B | |||

| Alpha-2C |

This comprehensive in-vitro characterization will provide a robust foundation for understanding the molecular pharmacology of Dexlofexidine, guiding further preclinical and clinical development, and ultimately contributing to its safe and effective therapeutic use.

References

-

Determinants of alpha 2-adrenergic receptor activation of G proteins: evidence for a precoupled receptor/G protein state. Molecular Pharmacology. Available at: [Link]

-

Role of arrestins in endocytosis and signaling of alpha2-adrenergic receptor subtypes. The Journal of Biological Chemistry. Available at: [Link]

-

Functional alpha 2-adrenergic receptor-Gs coupling undergoes agonist-promoted desensitization in a subtype-selective manner. Biochemical and Biophysical Research Communications. Available at: [Link]

-

Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Simultaneous coupling of alpha 2-adrenergic receptors to two G-proteins with opposing effects. Subtype-selective coupling of alpha 2C10, alpha 2C4, and alpha 2C2 adrenergic receptors to Gi and Gs. The Journal of Biological Chemistry. Available at: [Link]

-

A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology. Available at: [Link]

-

GTPγS Binding Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at: [Link]

-

Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress. Available at: [Link]

-

GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

-

Regulation of α2AR trafficking and signaling by interacting proteins. Molecular and Cellular Endocrinology. Available at: [Link]

-

Small molecule interaction. BIAcore. Available at: [Link]

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. Available at: [Link]

-

Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and [3H]RX821002 as radioligands. British Journal of Pharmacology. Available at: [Link]

-

Characterization of alpha 2-adrenergic receptors in human platelets by binding of a radioactive ligand [3H]yohimbine. Life Sciences. Available at: [Link]

-

Alpha-2 adrenergic receptor. Wikipedia. Available at: [Link]

-

[3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors. European Journal of Pharmacology. Available at: [Link]

-

The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences. Available at: [Link]

-

Biacore analysis with stabilized GPCRs. Methods in Molecular Biology. Available at: [Link]

-

Data Sheet SPR (Biacore) Protocols. Gifford Bioscience. Available at: [Link]

-

Yohimbine. Wikipedia. Available at: [Link]

-

Biacore analysis with stabilized G-protein-coupled receptors. ResearchGate. Available at: [Link]

-

β-arrestin signaling and regulation of transcription. Journal of Cell Science. Available at: [Link]

-

GPCR signaling via β-arrestin-dependent mechanisms. The Journal of Experimental Medicine. Available at: [Link]

-

yohimbine suppliers USA. LookChem. Available at: [Link]

-

Surface plasmon resonance applied to G protein-coupled receptors. Biochimica et Biophysica Acta. Available at: [Link]

-

[3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Characterization of [3H]yohimbine binding to putative alpha-2 adrenergic receptors in neonatal rat lung. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. European Biophysics Journal. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Characterization of alpha 2-adrenergic receptors in the human colon adenocarcinoma cell line HT 29 in culture by [3H]yohimbine binding. FEBS Letters. Available at: [Link]

-

[3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes. European Journal of Pharmacology. Available at: [Link]

-

Yohimbine-induced alterations in α2-adrenoceptors in kidney regions of the spontaneously hypertensive rats. Pharmacological Reports. Available at: [Link]

-

Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR). JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Characterization of Small Molecule–Protein Interactions Using SPR Method. In: Protein-Ligand Interactions. Methods in Molecular Biology, vol 1278. Humana Press, New York, NY. Available at: [Link]

-

China Organic Yohimbine HCL Manufacturers Factory - Wholesale Service. Hancuikang. Available at: [Link]

-

Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Binding Activities of Yohimbine Analogues on ADRA2A Overexpressing Live Cells. Biosensing Instrument. Available at: [Link]

-

Yohimbe Uses, Benefits & Dosage. Drugs.com. Available at: [Link]

-

Yohimbine Hcl. Varion lifesciences private limited. Available at: [Link]

-

Rauwolscine. Wikipedia. Available at: [Link]

Sources

- 1. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yohimbine suppliers USA [americanchemicalsuppliers.com]

- 3. Role of arrestins in endocytosis and signaling of alpha2-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional alpha 2-adrenergic receptor-Gs coupling undergoes agonist-promoted desensitization in a subtype-selective manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous coupling of alpha 2-adrenergic receptors to two G-proteins with opposing effects. Subtype-selective coupling of alpha 2C10, alpha 2C4, and alpha 2C2 adrenergic receptors to Gi and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide for the Early-Stage Investigation of Dexlofexidine in Non-Opioid Withdrawal Syndromes

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Premise for Repurposing Dexlofexidine

The management of withdrawal from substances of dependence remains a significant clinical challenge. While opioid withdrawal has received considerable attention, withdrawal syndromes associated with non-opioid substances such as alcohol and benzodiazepines present distinct and equally compelling neurobiological hurdles. These states are often characterized by a severe autonomic nervous system overactivity, driven by a surge in noradrenergic outflow from the locus coeruleus (LC).[1][2][3][4] This guide outlines a preclinical research framework to investigate Dexlofexidine, an alpha-2 adrenergic receptor agonist, as a targeted therapeutic for these non-opioid withdrawal indications.

Dexlofexidine is the dextrorotatory enantiomer of lofexidine.[5] Lofexidine, a racemic mixture, is clinically approved for the mitigation of opioid withdrawal symptoms, where it functions by suppressing the noradrenergic hyperactivity that underlies many of the somatic symptoms.[6][7][8][9][10][11] The core hypothesis of this research program is that Dexlofexidine can be repurposed to treat non-opioid withdrawal by the same fundamental mechanism: attenuating the sympathetic surge that contributes to symptoms like anxiety, agitation, tremors, tachycardia, and hypertension.[1][2][3]

This document provides a structured, yet flexible, roadmap for the early-stage, preclinical evaluation of Dexlofexidine. It is designed to be a self-validating system of inquiry, progressing from fundamental in vitro characterization to in vivo proof-of-concept in relevant animal models.

Part 1: Foundational In Vitro Characterization

The initial phase of research must rigorously define the pharmacological profile of Dexlofexidine. The primary objective is to confirm its affinity and functional activity at the alpha-2 adrenergic receptors and to assess its selectivity against other relevant receptors.

Receptor Binding Affinity Profiling

Rationale: Determining the binding affinity (Ki) of Dexlofexidine for the three alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C) is critical to understanding its primary mechanism of action. A broad counterscreen against a panel of other CNS receptors (e.g., alpha-1 adrenergic, dopaminergic, serotonergic, imidazoline) is essential to establish its selectivity and predict potential off-target effects.

Experimental Protocol: Radioligand Binding Assay

-

Preparation: Culture cell lines stably expressing human recombinant α2A, α2B, and α2C adrenergic receptors. Prepare cell membrane homogenates.

-

Assay: Perform competitive binding assays using a suitable radioligand (e.g., [3H]-clonidine or [3H]-rauwolscine).

-

Incubation: Incubate membrane preparations with a fixed concentration of radioligand and increasing concentrations of Dexlofexidine.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

-

Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

-

Counterscreening: A similar protocol should be employed for a broad panel of receptors to determine selectivity.

Data Presentation: Expected Binding Affinity Profile

| Receptor Target | Expected Ki (nM) | Rationale for Inclusion |